molecular formula C6H9BrO B8124967 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol

Cat. No.: B8124967
M. Wt: 177.04 g/mol
InChI Key: UDYPJTPDZBTEQK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol (C₆H₉BrO, molecular weight: 177.04 g/mol) is a bicyclic compound featuring a rigid bicyclo[1.1.1]pentane scaffold. Its structure includes a hydroxyl group at the bridgehead position (C1) and a bromomethyl substituent at C3 (Figure 1). The bicyclo[1.1.1]pentane core imposes significant steric strain, which enhances reactivity, while the bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions . The hydroxyl group contributes to hydrogen bonding, influencing solubility and intermolecular interactions. This compound is of particular interest in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups, enabling the modulation of pharmacokinetic properties in drug candidates .

Properties

IUPAC Name

3-(bromomethyl)bicyclo[1.1.1]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-5-1-6(8,2-5)3-5/h8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYPJTPDZBTEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule’s synthesis is dissected into two key transformations:

  • Installation of the bromomethyl group at position 3 via bromination of a hydroxymethyl precursor.

  • Retention or introduction of the hydroxyl group at position 1, often requiring protective group strategies to prevent side reactions during bromination.

Stepwise Synthesis from Bicyclo[1.1.1]pentane-1-carboxylate Esters

A patented industrial route adapts the following sequence for a related BCP carboxylic acid, offering insights applicable to the target alcohol:

Step 1: Carbonyl Reduction to Hydroxymethyl

Reagents : Borane-tetrahydrofuran (BH3·THF)
Conditions : 0°C to room temperature, 12 hours
Reaction :

Bicyclo[1.1.1]pentane-1-carboxylate esterBH3THF3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate ester\text{Bicyclo[1.1.1]pentane-1-carboxylate ester} \xrightarrow{\text{BH}_3\cdot\text{THF}} \text{3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate ester}

Yield : 80–83%

Step 2: Bromination of Hydroxymethyl to Bromomethyl

Reagents : Triphenylphosphine (PPh3), bromine (Br2), imidazole
Solvent : Dichloromethane (CH2Cl2)
Mechanism : Appel reaction, converting alcohol to bromide via in situ generation of PPh3Br2.
Reaction :

3-(hydroxymethyl) derivativeimidazolePPh3,Br23-(bromomethyl) derivative\text{3-(hydroxymethyl) derivative} \xrightarrow[\text{imidazole}]{\text{PPh}3, \text{Br}2} \text{3-(bromomethyl) derivative}

Yield : 70–71%

Step 3: Hydroxyl Group Deprotection (if applicable)

Scenario : If the position 1 hydroxyl is protected (e.g., as a methyl ester), hydrolysis under basic conditions (LiOH/H2O/THF) yields the free alcohol.

Halogenation Methods for Introducing the Bromomethyl Group

Appel Bromination: Standard Protocol

Optimal Conditions :

  • Molar Ratios : Hydroxymethyl : PPh3 : Br2 = 1 : 4.5 : 1.5

  • Catalyst : Imidazole (2.5 eq) enhances bromide displacement.

  • Solvent System : CH2Cl2 ensures reagent solubility and minimizes side reactions.

Challenges :

  • Exothermic Reaction : Controlled addition of Br2 at 0°C prevents thermal degradation.

  • Byproduct Management : Triphenylphosphine oxide precipitates, simplifying purification via filtration.

Optimization of Reaction Conditions and Yield Improvement

Bromination Efficiency

Key Variables :

ParameterOptimal RangeImpact on Yield
PPh3 Equivalents4.5 eqMaximizes Br2 activation
Reaction Time12–15 hoursCompletes displacement
Temperature20–30°C (room temp)Balances rate and stability

Scalability : The patent demonstrates 100-gram-scale production, affirming industrial feasibility.

Solvent Selection

  • Bromination : CH2Cl2’s low polarity minimizes nucleophilic interference.

  • Hydrolysis : THF/water mixtures enhance LiOH solubility without ester racemization.

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

  • 1H NMR :

    • Bicyclic protons: δ 2.0–2.5 ppm (multiplet, bridgehead H).

    • CH2Br: δ 3.4–3.6 ppm (triplet, J = 6 Hz).

    • OH: δ 1.8–2.0 ppm (broad, exchangeable).

  • 13C NMR :

    • C-Br: δ 32–35 ppm.

    • Bridgehead carbons: δ 40–45 ppm.

Chromatographic Purity

HPLC Conditions :

  • Column : C18 reverse-phase, 5 μm, 250 × 4.6 mm

  • Mobile Phase : 70:30 acetonitrile/water, 1 mL/min

  • Retention Time : 8.2 minutes (purity ≥97%)

Applications and Further Functionalization

Medicinal Chemistry Applications

  • Bioisostere : Replaces metabolically labile tert-butyl groups, improving metabolic stability.

  • Peptide Backbone Modification : Enhances membrane permeability via rigidification.

Derivatization Pathways

  • Nucleophilic Substitution : Azide, amine, or thiol displacement of Br.

  • Oxidation : Hydroxyl → ketone (e.g., with Dess-Martin periodinane).

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are often used.

    Reduction Reactions: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted bicyclo[1.1.1]pentane derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include methyl-substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol involves its ability to undergo various chemical reactions due to the presence of the bromomethyl and hydroxyl functional groups. These groups allow the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties of Bicyclo[1.1.1]pentane Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics Applications/Reactivity References
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol C₆H₉BrO 177.04 -OH (C1), -CH₂Br (C3) High reactivity due to strained core; bromine enables SN2 substitutions Intermediate for pharmaceuticals, agrochemicals
3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride C₅H₉FClN 153.58 -NH₂·HCl (C1), -F (C3) Enhanced metabolic stability; radical fluorination synthesis Bioisostere for aryl amines in drug design
(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol C₇H₁₀F₂O 156.15 -CH₂OH (C1), -CF₂H (C3) LiAlH4 reduction of carboxylic acid precursor; increased lipophilicity Prodrug development, solubility modulation
Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate C₈H₁₁BrO₂ 219.08 -COOCH₃ (C1), -CH₂Br (C3) Dual functionalization sites (ester and bromine); mild storage conditions Building block for ester-to-amide conversions
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid C₇H₇F₃O₂ 192.13 -COOH (C1), -CF₃ (C3) High lipophilicity; rigid framework for protein binding Medicinal chemistry, enzyme inhibitors
3-Aminobicyclo[1.1.1]pentan-1-ol C₅H₉NO 99.14 -OH (C1), -NH₂ (C3) Zwitterionic properties; Gabriel synthesis from iodinated precursors Peptide mimetics, CNS-targeting drugs
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetic acid C₇H₇BrF₂O₂ 241.03 -COOH (C1), -Br (C3), -CF₂ (adjacent Dual halogen/fluorine effects; acidic proton for salt formation Probing enzyme active sites, radiopharmaceuticals

Research Findings and Trends

  • Bioisosteric Utility: Bicyclo[1.1.1]pentane analogs are increasingly used as non-classical bioisosteres. For instance, 3-Fluorobicyclo[1.1.1]pentan-1-amine mimics aryl amines with improved pharmacokinetics .
  • Dual Functionalization : Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate () demonstrates the feasibility of sequential derivatization, enabling combinatorial chemistry approaches.
  • Metabolic Stability : Fluorinated and trifluoromethylated derivatives () show prolonged half-lives in vivo due to reduced oxidative metabolism .

Biological Activity

3-(Bromomethyl)bicyclo[1.1.1]pentan-1-ol is a bicyclic compound characterized by its unique structural features, which include a bromomethyl group and a hydroxyl group attached to a bicyclo[1.1.1]pentane framework. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities.

  • Molecular Formula : C6_6H9_9BrO
  • Molecular Weight : 177.04 g/mol
  • CAS Number : 2169489-80-7

Synthesis

The synthesis of this compound typically involves bromination of the bicyclo[1.1.1]pentane precursor followed by hydroxylation reactions to introduce the alcohol functional group. Various synthetic routes have been explored, emphasizing the importance of reaction conditions in achieving high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromomethyl group can act as a leaving group, facilitating nucleophilic substitution reactions that may lead to enzyme inhibition or receptor modulation.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly in pathways related to neurological disorders:

  • Enzyme Inhibition : In a study examining γ-secretase inhibitors, modifications using the bicyclo[1.1.1]pentane motif demonstrated enhanced enzyme inhibition compared to traditional compounds, suggesting that this compound could serve as a lead compound in drug development targeting Alzheimer's disease .
  • Pharmacokinetics : The compound showed improved passive permeability and solubility characteristics, which are crucial for oral bioavailability in therapeutic applications .

Comparative Biological Activity Table

CompoundEnzyme TargetInhibition PotencySolubility (Aqueous)Oral Bioavailability
This compoundγ-secretaseHighImprovedExcellent
Traditional γ-secretase inhibitorsγ-secretaseModerateLowPoor

Applications in Medicinal Chemistry

This compound is being investigated for its potential applications in:

  • Drug Development : As a scaffold for designing new inhibitors targeting various enzymes involved in metabolic and neurodegenerative diseases.
  • Research on Enzyme Mechanisms : Understanding how structural modifications affect enzyme interactions can lead to more effective therapeutic strategies.

Q & A

Q. Table 1. Stability of this compound Under Common Conditions

ConditionDegradation Rate (t1/2)Major ByproductReference
Aqueous NaOH (1M)2.5 hBicyclo[1.1.1]pentane-diol
DMF, 100°C8 hDehydrobromination
EtOH, RT>1 weekNone

Q. Table 2. Computational Parameters for Reactivity Prediction

ParameterValue (B3LYP/6-31G*)ApplicationReference
C-Br Bond Length1.98 ÅSN2 Transition State
LUMO Energy-1.2 eVElectrophilicity

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